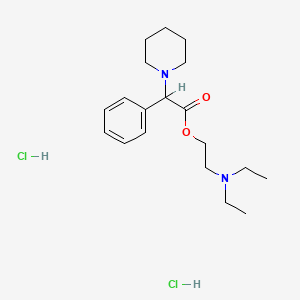
Bietamiverine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bietamiverine dihydrochloride is a chemical compound known for its antispasmodic properties. It is used primarily in the medical field to relieve muscle spasms. The compound is a derivative of Bietamiverine, which is a biochemical spasmodic drug .
準備方法
Bietamiverine dihydrochloride can be synthesized through several methods:
Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.
Reaction of B-diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves reacting b-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.
Reaction of Ethyl A-(1-piperidyl)phenylacetate with B-diethylaminoethyl Chloride: This method involves reacting ethyl a-(1-piperidyl)phenylacetate with b-diethylaminoethyl chloride.
Industrial production methods typically involve large-scale synthesis using these reactions under controlled conditions to ensure purity and yield.
化学反応の分析
Bietamiverine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Bietamiverine dihydrochloride has several scientific research applications:
Chemistry: It is used in the study of antispasmodic agents and their chemical properties.
Biology: The compound is used to investigate muscle spasm mechanisms and potential treatments.
Medicine: It is researched for its potential therapeutic uses in treating conditions involving muscle spasms.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Bietamiverine dihydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist to these receptors, inhibiting their activity and thereby reducing muscle spasms. The molecular targets include muscarinic acetylcholine receptor M1, M2, and M3, with specific binding affinities .
類似化合物との比較
Bietamiverine dihydrochloride is unique compared to other antispasmodic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Papaverine: Another antispasmodic agent with a different mechanism of action.
Dicyclomine: Used to treat irritable bowel syndrome and has antispasmodic properties.
This compound stands out due to its specific receptor targets and chemical stability .
特性
CAS番号 |
2691-46-5 |
|---|---|
分子式 |
C19H31ClN2O2 |
分子量 |
354.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChIキー |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl |
正規SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
2691-46-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
479-81-2 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bietamiverine dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















